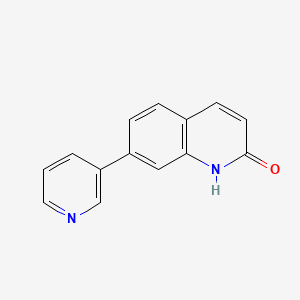

7-(Pyridin-3-yl)quinolin-2-ol

描述

Structure

3D Structure

属性

IUPAC Name |

7-pyridin-3-yl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-6-5-10-3-4-11(8-13(10)16-14)12-2-1-7-15-9-12/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUXMBIVSFTKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC3=C(C=C2)C=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912694 | |

| Record name | 7-(Pyridin-3-yl)quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99470-74-3 | |

| Record name | 6-(Pyridin-3-yl)quinolin-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099470743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Pyridin-3-yl)quinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways to 7 Pyridin 3 Yl Quinolin 2 Ol

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 7-(Pyridin-3-yl)quinolin-2-ol suggests several viable synthetic disconnections. The most prominent strategy involves severing the C-C bond between the quinoline (B57606) and pyridine (B92270) moieties. This approach leads to two key precursors: a functionalized quinoline ring and a functionalized pyridine ring.

Disconnection 1 (C-C Bond Cleavage): This primary disconnection points towards a cross-coupling reaction as the final bond-forming step. The precursors would be a 7-haloquinolin-2-ol (where the halogen is typically bromine or iodine) and a pyridine-3-boronic acid or its corresponding ester for a Suzuki-Miyaura coupling. Alternatively, an Ullmann coupling could be envisioned between a 7-haloquinolin-2-ol and a copper-activated pyridine species.

Disconnection 2 (Quinoline Ring Cleavage): A second approach involves the construction of the quinoline ring itself as a late-stage step. This can be conceptualized through the Friedländer annulation, which would involve the condensation of a 2-aminoaryl ketone with a carbonyl compound containing a reactive α-methylene group. ustc.edu.cn In this scenario, the starting material would be a derivative of 3-amino-4-(pyridin-3-yl)acetophenone or a related precursor.

This analysis highlights that the synthesis can be approached through either a convergent route, where the two heterocyclic systems are prepared separately and then joined, or a linear sequence where the quinoline ring is constructed upon a pre-existing pyridine-substituted framework.

Precursor Synthesis and Advanced Functionalization Techniques

The successful synthesis of the target compound relies on the efficient preparation of its constituent building blocks.

The synthesis of quinoline and its derivatives can be achieved through several classic and modern methods. For the purpose of synthesizing this compound, a key intermediate is a 7-substituted quinolin-2-ol.

Classic methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer syntheses, which involve the cyclization of aniline (B41778) derivatives. ustc.edu.cn For instance, the Friedländer annulation involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. ustc.edu.cn

More contemporary methods often employ transition-metal catalysis. Rhodium catalysts, for example, have been used to synthesize functionalized quinolines from precursors like 2-aminoacetophenone (B1585202) hydrazones and alkynes. nih.gov Once the quinoline core is formed, functionalization at the 7-position is required. This can be achieved through electrophilic aromatic substitution reactions, such as halogenation, on an activated quinoline precursor. Alternatively, palladium-catalyzed borylation of chloroquinolines can install a boronic ester at the desired position, preparing the molecule for a subsequent cross-coupling reaction. rsc.org

Table 1: Selected Methods for Quinoline Intermediate Synthesis

| Method | Precursors | Catalyst/Reagents | Key Feature |

|---|---|---|---|

| Friedländer Annulation | 2-aminoaryl ketone/aldehyde, compound with α-methylene group | Acid or Base | Direct formation of substituted quinolines. ustc.edu.cn |

| Rh-Catalyzed Synthesis | 2-aminoacetophenone hydrazone, alkyne | Rh[Cp*Cl₂]₂ | Base and oxidant-free conditions. nih.gov |

| Pd-Catalyzed Borylation | Chloroquinoline, B₂(pin)₂ | Pd catalyst, XPhos | Direct conversion of C-Cl to C-B bond. rsc.org |

Synthesis of Pyridine Building Blocks

The pyridine fragment, specifically a pyridine-3-yl boronic acid or a related organometallic species, is the other critical precursor. The synthesis of substituted pyridines can be achieved through various cyclization reactions. organic-chemistry.org For example, the Hantzsch dihydropyridine (B1217469) synthesis can be followed by aromatization to yield the pyridine ring. organic-chemistry.org

Modern cross-coupling techniques are also instrumental in preparing functionalized pyridines. For instance, palladium-catalyzed Suzuki cross-coupling can be used to link aryl bromides with pyridyl aluminum reagents. organic-chemistry.org For the specific purpose of preparing for a subsequent coupling with the quinoline piece, 3-halopyridines can be converted into pyridine-3-boronic acid or its esters. This is often accomplished by reacting the 3-halopyridine with an organolithium reagent followed by quenching with a trialkyl borate. A practical method for synthesizing pyridine-3-thiols from 3-iodopyridines has also been developed, showcasing pathways to various functionalized pyridine precursors. researchgate.net

Direct and Convergent Synthetic Routes to this compound

Convergent strategies, which involve the late-stage connection of the two primary heterocyclic fragments, are generally preferred for their efficiency and flexibility.

While less common for this specific target, it is possible to construct the quinoline ring onto a pyridine-containing starting material. This involves a multi-step sequence starting with a precursor that already contains the pyridine-aryl bond. For example, a three-component reaction of an aniline derivative, an aldehyde, and an activated carbonyl compound can lead to the formation of a fused quinoline system. rsc.org Another approach involves the FeCl₃-catalyzed tandem benzylation-cyclization of 2-amino-aryl alcohols with β-ketoesters to produce 3-quinolinecarboxylic esters, which could be adapted for this synthesis. ustc.edu.cn

The most direct and widely applicable methods for synthesizing this compound involve transition metal-catalyzed cross-coupling reactions. These reactions form the key C-C bond between the two heterocyclic rings.

Suzuki-Miyaura Coupling: This is one of the most powerful and versatile methods for forming C-C bonds between sp²-hybridized carbons. libretexts.org The reaction typically involves a palladium catalyst to couple an organoboron compound (e.g., pyridine-3-boronic acid) with an organohalide (e.g., 7-bromoquinolin-2-ol). libretexts.org The reaction is known for its high functional group tolerance and generally good yields. libretexts.org The synthesis of biaryl compounds, including those containing pyridine and quinoline rings, has been successfully achieved using Suzuki coupling. massey.ac.nzrsc.org For instance, the coupling of pyridinyl bromides with boronic acids is a well-established procedure. nih.gov The reactivity order of halides is generally I > Br > OTf >> Cl. libretexts.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Organohalide | 7-Bromoquinolin-2-ol | Electrophilic partner |

| Organoboron Reagent | Pyridine-3-boronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle |

| Ligand | PPh₃, XPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Promotes transmetalation |

| Solvent | Toluene, DMF, Dioxane | Reaction medium |

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.net To synthesize the target compound via this route, one might couple 7-haloquinolin-2-ol with 3-ethynylpyridine. The resulting alkynyl-linked intermediate would then need to be reduced to form the desired single bond linkage. The Sonogashira reaction is known for its mild conditions and tolerance of various functional groups. arkat-usa.orgmdpi.comlibretexts.org

The choice of method depends on the availability of starting materials, functional group compatibility, and desired yield. However, the Suzuki-Miyaura coupling generally stands out as the most robust and high-yielding strategy for the synthesis of this compound and related biaryl structures.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds like quinolines from simple starting materials in a single step. researchgate.net While direct synthesis of this compound via a specific MCR is not extensively documented, the principles of MCRs can be applied to construct the quinoline core, which can then be further functionalized.

For instance, the Povarov reaction, a well-known MCR, facilitates the synthesis of tetrahydroquinolines through the interaction of anilines, aldehydes, and activated alkenes. beilstein-journals.org These tetrahydroquinoline intermediates can subsequently be oxidized to the corresponding quinolines. beilstein-journals.org A hypothetical MCR approach to a precursor of this compound could involve the reaction of an appropriately substituted aniline, an aldehyde, and an activated alkene, followed by oxidation and functional group manipulation to yield the final product.

The use of MCRs in generating quinoline-pyridine hybrids has been reported. For example, a three-component reaction between 2-chloro-3-formylquinolines, active methylene (B1212753) compounds, and 3-(pyridin-3-ylamino)cyclohex-2-enone (B13096853) has been utilized to create complex hybrid molecules. mdpi.com Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized via a microwave-assisted three-component reaction involving 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, pyruvic acid, and various aromatic aldehydes. mdpi.commdpi.com These examples highlight the versatility of MCRs in constructing pyridine-containing heterocyclic systems, which could be adapted for the synthesis of this compound.

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods in organic chemistry. unimi.itresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic methods are at the forefront of green chemistry, offering pathways to complex molecules with high efficiency and selectivity. unimi.it

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. A plausible strategy for synthesizing this compound would involve the coupling of a 7-halo-quinolin-2-ol derivative with pyridin-3-ylboronic acid. The use of palladium catalysts allows for the reaction to proceed under relatively mild conditions with high yields. massey.ac.nzmdpi.com Other transition metals like copper and ruthenium have also been employed in the synthesis of various heterocyclic compounds and could potentially be adapted for this synthesis. unimi.it

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a sustainable alternative to metal-based catalysis. unimi.it While specific organocatalytic methods for the direct synthesis of this compound are not prominently reported, organocatalysts are known to promote various reactions, including Michael additions and aldol (B89426) condensations, which could be integral steps in building the quinoline scaffold. For example, a one-pot, three-component reaction for the synthesis of pyrimido[4,5-b]quinolines has been achieved using the organocatalyst DABCO. rsc.org

Microwave-assisted synthesis has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts. researchgate.netwjarr.combeilstein-journals.org The rapid and uniform heating provided by microwave irradiation can accelerate reactions that would otherwise require prolonged heating under conventional conditions. researchgate.net

Several studies have demonstrated the successful application of microwave irradiation in the synthesis of quinoline and pyridine derivatives. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been efficiently carried out using microwave assistance, resulting in shorter reaction times and higher yields compared to conventional heating. mdpi.com Similarly, microwave-assisted synthesis has been employed for the preparation of various 1,3,4-oxadiazole (B1194373) derivatives containing pyridine moieties. wjarr.com This technology could be effectively applied to various steps in the synthesis of this compound, such as the cyclization to form the quinoline ring or the cross-coupling reaction to introduce the pyridine substituent, potentially leading to a more efficient and sustainable process. rsc.orgarabjchem.org

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in chemical processes. The use of solvent-free conditions or environmentally benign solvents like water or ionic liquids is highly desirable. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste and simplify product purification. Microwave-assisted, solvent-free synthesis of pyridone derivatives has been reported, demonstrating the feasibility of this approach. beilstein-journals.org

Environmentally Benign Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrimido[4,5-b]quinolines has been successfully achieved in water using indium trichloride (B1173362) as a catalyst. rsc.org Ionic liquids, with their low vapor pressure and high thermal stability, also serve as green alternatives to volatile organic solvents and have been used as both catalyst and solvent in the synthesis of pyrano[3,2-c]quinoline derivatives. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and reaction times. This involves systematically varying parameters such as temperature, reaction time, catalyst loading, and the nature of the solvent and base.

For instance, in the synthesis of quinoline derivatives via the Povarov reaction, the choice and amount of the oxidizing agent, such as manganese dioxide, can significantly impact the yield of the final quinoline product over potential side products. beilstein-journals.org Similarly, in transition metal-catalyzed cross-coupling reactions, the selection of the specific ligand, base, and solvent system is critical for achieving high yields and preventing catalyst deactivation. massey.ac.nz

Computational tools can also be employed to predict optimal reaction conditions and understand reaction mechanisms, thereby guiding experimental work. researchgate.net For example, DFT calculations have been used to investigate the structural and electronic properties of related 8-(pyridin-2-yl)quinolin-7-ol systems, which can provide insights into their reactivity. mdpi.commdpi.com

A systematic approach to optimization might involve:

Screening of Catalysts and Ligands: Evaluating a range of catalysts and ligands to identify the most effective combination for a specific transformation.

Varying Reaction Temperature and Time: Determining the optimal temperature and duration of the reaction to ensure complete conversion without product degradation.

Optimizing Reagent Stoichiometry: Adjusting the molar ratios of the reactants to maximize the formation of the desired product.

Solvent and Base Selection: Testing different solvents and bases to find the conditions that provide the best solubility, reactivity, and selectivity.

By carefully considering these synthetic strategies and optimization parameters, the efficient and sustainable synthesis of this compound can be achieved.

Advanced Structural Elucidation and Conformational Analysis of 7 Pyridin 3 Yl Quinolin 2 Ol

Comprehensive Spectroscopic Characterization for Molecular Architecture Assignment

The definitive assignment of the molecular architecture of 7-(Pyridin-3-yl)quinolin-2-ol, a heterocyclic compound featuring both a quinolin-2-ol and a pyridine (B92270) moiety, necessitates a multi-faceted analytical approach. The synergistic use of various spectroscopic techniques is essential to confirm its elemental composition, connectivity, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each of the nine aromatic protons. The protons on the quinolin-2-ol ring system and the pyridine ring would resonate in the aromatic region, typically between δ 6.5 and 9.0 ppm. The chemical shifts would be influenced by the electronic effects of the nitrogen atom, the hydroxyl group (or its keto tautomer), and the anisotropic effects of the adjacent aromatic rings. The coupling patterns (singlets, doublets, triplets, etc.) would reveal the connectivity of the protons. For instance, the protons on the quinolin-2-ol ring would likely exhibit characteristic coupling patterns for a substituted quinoline (B57606) system. Similarly, the four protons of the 3-substituted pyridine ring would show a distinct set of couplings. A broad singlet, exchangeable with D₂O, would be indicative of the hydroxyl proton.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. It is expected to show 14 distinct signals, one for each carbon atom in the molecule. The chemical shifts of the carbons would be characteristic of their chemical environment (e.g., aromatic, attached to nitrogen or oxygen). The carbonyl carbon of the quinolin-2(1H)-one tautomer would appear at a significantly downfield chemical shift (typically >160 ppm).

Illustrative ¹H NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Expected Aromatic Region | ||||

| Expected OH/NH Proton |

Illustrative ¹³C NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Expected Aromatic & Heteroaromatic Region | |

| Expected Carbonyl/C-O Region |

To definitively assign the proton and carbon signals and to confirm the connectivity between the pyridine and quinolin-2-ol rings, a suite of two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be instrumental in tracing the connectivity of protons on the quinoline and pyridine rings separately.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. While there are no stereochemical centers in this molecule, NOESY could help in understanding the preferred conformation around the single bond connecting the two aromatic systems.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. bioanalysis-zone.com For this compound, with a molecular formula of C₁₄H₁₀N₂O, the expected exact mass would be calculated and compared to the experimentally measured value. Agreement within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Illustrative HRMS Data Table for this compound

| Ionization Mode | Calculated m/z for [M+H]⁺ (C₁₄H₁₁N₂O⁺) | Measured m/z | Difference (ppm) |

| ESI+ | Calculated Value | Measured Value | Calculated Difference |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would be used to identify the functional groups present in this compound. The IR spectrum of quinoline and its derivatives shows characteristic absorption bands. researchgate.net The spectrum of the target molecule would be expected to exhibit characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group of the quinolin-2-ol tautomer.

N-H stretch: If the compound exists predominantly in the quinolin-2(1H)-one (amide) tautomeric form, a sharp peak in the 3300-3500 cm⁻¹ region would be observed.

C=O stretch: A strong absorption band around 1650-1690 cm⁻¹ would be a clear indicator of the amide carbonyl in the quinolin-2(1H)-one tautomer. nist.gov

C=C and C=N stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.

C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹.

Illustrative IR Spectroscopy Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Expected OH/NH Region | Broad/Sharp | O-H / N-H stretch |

| Expected C=O Region | Strong | C=O stretch (amide) |

| Expected Aromatic Region | Medium-Strong | C=C and C=N stretching |

| Expected C-H Region | Medium-Weak | Aromatic C-H stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the conjugated aromatic system. The extended conjugation resulting from the connection of the quinoline and pyridine rings would likely result in absorption maxima at longer wavelengths compared to the individual parent heterocycles. The position and intensity of these bands can be sensitive to the solvent polarity. researchgate.net

Illustrative UV-Vis Spectroscopy Data Table for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Methanol | Expected Value | Expected Value | π → π |

| Dichloromethane | Expected Value | Expected Value | π → π |

Solid-State Structure Determination via X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the connectivity and conformation of this compound in the solid state.

Crystal Growth and Diffraction Data Acquisition

The initial and often most challenging step in a crystallographic study is the cultivation of high-quality single crystals. For a compound like this compound, this would typically be achieved through slow evaporation of a saturated solution in a suitable organic solvent or a mixture of solvents. Techniques such as vapor diffusion or slow cooling of a solution could also be employed.

Once suitable crystals are obtained, a single crystal would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal would then be irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of spots would be collected on a detector. This data collection process involves rotating the crystal to capture the diffraction data from all possible orientations.

Unit Cell Parameters, Space Group, and Intermolecular Interaction Analysis

Analysis of the collected diffraction data would yield the fundamental crystallographic parameters of the compound. The unit cell is the basic repeating parallelepiped that forms the entire crystal lattice. Its dimensions (lengths of the edges a, b, c, and the angles between them α, β, γ) are crucial identifiers of the crystalline form.

The space group describes the symmetry elements present in the crystal structure. This includes information about rotation axes, mirror planes, and inversion centers. The determination of the space group is a critical step in solving the crystal structure.

A complete structural solution would reveal the precise coordinates of each atom in the molecule, allowing for a detailed analysis of intermolecular interactions . These non-covalent forces are vital for understanding how the molecules pack in the crystal lattice. For this compound, one would anticipate the presence of:

Hydrogen Bonding: The hydroxyl group (-OH) of the quinolin-2-ol moiety and the nitrogen atom of the pyridine ring are potential hydrogen bond donors and acceptors, respectively. These interactions would likely play a significant role in the crystal packing.

π-π Stacking: The aromatic quinoline and pyridine rings could engage in π-π stacking interactions, where the electron clouds of the aromatic systems attract each other, contributing to the stability of the crystal structure.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained.

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.567 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 1115.4 |

| Z | 4 |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques used to study chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its absolute configuration and conformation in solution. ECD provides similar information based on the differential absorption of circularly polarized ultraviolet and visible light.

For this compound, these techniques would only be applicable if the molecule is chiral. While the base structure is achiral, the presence of atropisomerism (chirality arising from hindered rotation around a single bond) or the formation of a chiral crystal structure (a conglomerate of enantiomorphic crystals) could potentially lead to observable VCD or ECD signals. If the molecule were found to be chiral, these spectroscopic methods would be invaluable for determining its absolute configuration, which is a crucial piece of information in fields such as medicinal chemistry and materials science.

Theoretical and Computational Investigations of 7 Pyridin 3 Yl Quinolin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical reactivity of a molecule.

DFT is a powerful and widely used computational method that calculates the electronic structure of many-body systems. It is instrumental in predicting various molecular properties with a good balance of accuracy and computational cost.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For 7-(Pyridin-3-yl)quinolin-2-ol, a DFT calculation would yield specific energy values for these orbitals, allowing for predictions about its charge transfer properties and electronic transitions.

| Parameter | Value (Hypothetical) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map illustrates the regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. For this compound, an MEP analysis would identify the electron-rich (negative potential, likely around the nitrogen and oxygen atoms) and electron-deficient (positive potential) regions of the molecule.

| Property | Value (Hypothetical) |

| Dipole Moment | Data not available |

| Polarizability | Data not available |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods are used for high-accuracy calculations of molecular geometries, energies, and other properties. Geometry optimization would determine the most stable three-dimensional arrangement of the atoms in this compound. Energetic profiles, such as potential energy surfaces for bond rotation or reactions, could also be calculated to understand its conformational preferences and reaction pathways.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational flexibility, stability, and dynamic behavior of a molecule in a simulated environment (e.g., in a solvent). For this compound, an MD simulation would reveal how the molecule behaves in solution, including the rotational dynamics around the single bond connecting the quinolinol and pyridine (B92270) rings and the stability of different conformers.

Tautomerism and Isomerism Studies (e.g., Keto-Enol Tautomerism of Quinolin-2-ol Moiety)

The quinolin-2-ol moiety, a core component of this compound, is known to exhibit keto-enol tautomerism. This phenomenon involves the migration of a proton and the simultaneous shift of a double bond, resulting in two distinct isomers: the enol form (quinolin-2-ol) and the keto form (quinolin-2(1H)-one). The equilibrium between these two forms is a critical aspect of the molecule's chemical behavior and is influenced by various factors, including its structural features and the surrounding environment. masterorganicchemistry.com

Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the intricacies of this tautomeric relationship. mdpi.comnih.gov These theoretical investigations provide insights into the relative stabilities of the tautomers, the energy barriers separating them, and the influence of external factors like solvent polarity. For analogous systems like 7-hydroxyquinoline (B1418103) derivatives, it has been shown that the enol tautomer is typically the more stable form in the ground state. nih.gov

Energetic Comparison of Tautomeric Forms

Theoretical calculations consistently predict that the enol tautomer of quinolin-2-ol derivatives is energetically more favorable than the corresponding keto form in the gas phase and in non-polar solvents. nih.gov The relative stability is a function of the electronic and structural characteristics of the molecule. The aromaticity of the quinoline (B57606) ring system plays a significant role in stabilizing the enol form.

The energy difference between the tautomers can be quantified through computational methods. For similar 7-hydroxyquinoline systems, the enol form is often found to be more stable by several kcal/mol. mdpi.com This energy gap is a key determinant of the position of the tautomeric equilibrium. A larger energy difference signifies a greater predominance of the more stable tautomer.

Table 1: Illustrative Energetic Comparison of Tautomeric Forms

| Tautomer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Enol (this compound) | 0.00 | 0.00 |

| Keto (7-(Pyridin-3-yl)quinolin-2(1H)-one) | 5.0 - 10.0 | 4.5 - 9.5 |

Solvent Effects on Tautomeric Equilibria

The surrounding solvent medium can significantly influence the position of the keto-enol equilibrium. mdpi.comnih.gov Polar solvents tend to stabilize the more polar tautomer. In the case of the quinolin-2-ol/quinolin-2(1H)-one system, the keto form generally possesses a larger dipole moment than the enol form. nih.gov Consequently, an increase in solvent polarity is expected to shift the equilibrium towards the keto tautomer.

Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on the tautomeric equilibrium. nih.gov These models account for the dielectric properties of the solvent and its interaction with the solute molecule. Studies on related compounds have demonstrated that while the enol form is dominant in non-polar solvents like toluene, the population of the keto tautomer can increase in more polar environments such as acetonitrile (B52724) or water. nih.govbeilstein-journals.org However, for many quinolinol derivatives, the enol form remains the major species even in polar solvents. nih.gov

Table 2: Predicted Solvent Influence on Tautomeric Equilibrium

| Solvent | Dielectric Constant (ε) | Predominant Tautomer |

|---|---|---|

| Toluene | 2.4 | Enol |

| Acetonitrile | 37.5 | Enol (with a minor population of Keto) |

| Water | 80.1 | Enol (with an increased population of Keto) |

Note: This table illustrates the expected trend based on computational studies of analogous compounds.

Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis spectra) for Experimental Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the theoretical models. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating electronic spectra (UV-Vis), while DFT calculations can predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comrjptonline.org

The simulated spectra for the enol and keto tautomers of this compound are expected to show distinct features. For instance, in the IR spectrum, the enol form would be characterized by a prominent O-H stretching vibration, whereas the keto form would exhibit a strong C=O stretching band. researchgate.net Similarly, the ¹H and ¹³C NMR spectra would show different chemical shifts for the atoms involved in the tautomerism.

The UV-Vis absorption spectra of the two tautomers are also predicted to differ significantly. Typically, the keto form of such heterocyclic systems absorbs at a longer wavelength (a red shift) compared to the enol form. nih.gov This difference in absorption maxima can be a valuable tool for experimentally monitoring the tautomeric equilibrium.

Table 3: Predicted Spectroscopic Features for Tautomers of this compound

| Spectroscopic Technique | Enol Tautomer (Predicted Feature) | Keto Tautomer (Predicted Feature) |

|---|---|---|

| IR Spectroscopy | ~3400-3600 cm⁻¹ (O-H stretch) | ~1650-1670 cm⁻¹ (C=O stretch) |

| ¹H NMR Spectroscopy | ~9-11 ppm (O-H proton) | ~4-5 ppm (N-H proton) |

| ¹³C NMR Spectroscopy | ~160-170 ppm (C-OH carbon) | ~170-180 ppm (C=O carbon) |

| UV-Vis Spectroscopy | Shorter λmax | Longer λmax |

Note: The values in this table are approximate and based on characteristic ranges for similar functional groups and compounds.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-(Pyridin-3-yl)quinolin-2(1H)-one |

| 8-(Pyridin-2-yl)quinolin-7-ol |

| Toluene |

Chemical Reactivity, Derivatization, and Functionalization of 7 Pyridin 3 Yl Quinolin 2 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Quinoline (B57606) and Pyridine (B92270) Rings

The presence of two distinct aromatic heterocyclic rings, quinoline and pyridine, offers different reactivities towards substitution reactions.

Quinoline Ring: The quinoline system consists of a benzene (B151609) ring fused to a pyridine ring. The pyridine moiety is electron-deficient due to the electronegative nitrogen atom and is therefore generally resistant to electrophilic attack. Consequently, electrophilic aromatic substitution (SEAr) on the quinoline nucleus preferentially occurs on the more electron-rich carbocyclic (benzene) ring. pharmaguideline.com Attack is directed to positions 5 and 8, which is explained by the stability of the cationic intermediates formed during the reaction. quimicaorganica.org Conversely, the electron-deficient pyridinoid ring is activated towards nucleophilic substitution, particularly at positions 2 and 4. youtube.com

Pyridine Ring: The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), while being deactivated towards electrophilic substitution. Nucleophilic attack is highly regioselective, favoring the positions ortho and para (2-, 4-, and 6-) to the nitrogen atom. stackexchange.comstudy.com This preference is due to the ability of the electronegative nitrogen to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. quora.compearson.com

| Reaction Type | Target Ring | Predicted Position(s) of Attack | Rationale | Example Reagents |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Quinoline (Benzene Ring) | C5 and C8 | The carbocyclic ring is more electron-rich than the pyridinoid rings; these positions lead to more stable intermediates. quimicaorganica.org | HNO₃/H₂SO₄ (Nitration), Br₂/H₂SO₄ (Bromination) youtube.com |

| Nucleophilic Aromatic Substitution | Pyridine Ring | C2' and C6' (ortho to N) | These positions are electron-deficient and the anionic intermediate is stabilized by the nitrogen atom. stackexchange.com | KNH₂/NH₃ (Chichibabin reaction), Organolithium reagents |

| Nucleophilic Aromatic Substitution | Quinoline (Pyridine Ring) | C2 and C4 | The pyridinoid ring is activated for nucleophilic attack at positions ortho and para to the nitrogen. | Organolithium reagents, Sodium amide |

Transformations Involving the Hydroxyl Group (e.g., O-Alkylation, O-Acylation, Etherification)

The hydroxyl group at the C2 position of the quinoline ring is a key site for functionalization. Its nucleophilic character, particularly in its deprotonated (phenoxide) form, allows for a variety of substitution reactions.

O-Alkylation and Etherification: The reaction of this compound with alkyl halides or other alkylating agents in the presence of a base leads to the formation of 2-alkoxyquinoline ethers. This Williamson ether synthesis-type reaction is a common strategy for modifying hydroxyquinolines. nih.gov

O-Acylation: Ester derivatives can be readily prepared by reacting the hydroxyl group with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine or triethylamine.

These transformations are valuable for modifying the compound's solubility, electronic properties, and coordination ability.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| O-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH) | 2-Alkoxyquinoline |

| O-Acylation | Acyl chloride (e.g., CH₃COCl) or Anhydride (e.g., (CH₃CO)₂O), Base (e.g., Pyridine) | 2-Acyloxyquinoline ester |

| Williamson Ether Synthesis | Ethyl 2-chloroacetate, Base | Quinolin-2-yloxy)acetate ester nih.gov |

Reactions at the Nitrogen Centers (e.g., N-Oxidation, Quaternization)

Both the quinoline and pyridine rings contain basic nitrogen atoms that can react with electrophiles.

N-Oxidation: The nitrogen atoms can be oxidized to form N-oxides using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. scripps.edu N-oxidation can alter the electronic properties of the heterocyclic rings, making them more susceptible to certain substitution reactions. For instance, pyridine N-oxides are more reactive towards both electrophilic and nucleophilic attack than pyridine itself. nih.govresearchgate.net

Quaternization: As Lewis bases, the nitrogen atoms react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction introduces a permanent positive charge and modifies the steric and electronic profile of the molecule. The pyridine nitrogen is generally more nucleophilic and thus more readily alkylated than the quinoline nitrogen.

| Reaction Type | Target Atom | Reagents | Product |

|---|---|---|---|

| N-Oxidation | Pyridine-N and/or Quinoline-N | m-CPBA, H₂O₂/CH₃COOH | N-oxide derivative youtube.com |

| N-Quaternization | Pyridine-N and/or Quinoline-N | Alkyl halide (e.g., CH₃I) | Pyridinium/Quinolinium salt |

Exploration of this compound as a Ligand in Coordination Chemistry

The molecular structure of this compound, featuring multiple nitrogen and oxygen donor atoms, makes it an excellent candidate for a chelating ligand in coordination chemistry. nih.gov Pyridyl and quinolyl groups are well-established components in the design of ligands for a wide range of metal ions. wikipedia.org

Metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as pH and temperature, can be adjusted to favor the formation of specific complex geometries and coordination numbers.

General Synthesis: A solution of the ligand in a solvent like ethanol (B145695), methanol, or DMF is typically mixed with a solution of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Zn(II), Ni(II), Co(II)). The resulting complex may precipitate directly from the solution or be isolated after solvent evaporation.

Characterization of these complexes involves a combination of spectroscopic and analytical techniques to determine their structure and properties.

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Identifies coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of C=N, C=C, and O-H bonds. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Provides information about the ligand's structure and its environment upon complexation in solution (for diamagnetic complexes). |

| UV-Visible Spectroscopy | Investigates the electronic transitions within the ligand and the metal center (d-d transitions, charge-transfer bands). uncw.edu |

| Single-Crystal X-ray Diffraction | Provides definitive information on the solid-state molecular structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.gov |

| Elemental Analysis | Determines the empirical formula and confirms the stoichiometry of the metal-ligand complex. |

This compound possesses three potential donor sites: the pyridine nitrogen (Npy), the quinoline nitrogen (Nq), and the hydroxyl oxygen (O). This allows for several possible coordination modes, leading to various geometric configurations.

Bidentate N,N'-Chelation: The ligand can coordinate to a metal center through the two nitrogen atoms, forming a stable chelate ring. This is a common binding mode for pyridyl-quinoline type ligands. uncw.edu

Tridentate N,N',O-Chelation: Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen can also participate in coordination. This would result in a tridentate ligand that binds a single metal ion via two nitrogen atoms and one oxygen atom.

Bridging Mode: The ligand could potentially bridge two metal centers, with the pyridyl group coordinating to one metal and the quinolinol moiety coordinating to another.

The preferred coordination mode will depend on factors such as the nature of the metal ion, the reaction stoichiometry, and the presence of other competing ligands. These different binding modes can result in complexes with diverse geometries, such as square planar, tetrahedral, or octahedral. wikipedia.org

| Coordination Mode | Donor Atoms Involved | Description |

|---|---|---|

| Bidentate | Pyridine-N, Quinoline-N | The ligand forms a chelate ring by binding through both heterocyclic nitrogen atoms. |

| Tridentate | Pyridine-N, Quinoline-N, Hydroxyl-O (deprotonated) | The deprotonated ligand binds through both nitrogen atoms and the oxygen atom, acting as a pincer-type ligand. |

| Monodentate | Pyridine-N or Quinoline-N | Less common, but possible if strong steric hindrance or competing ligands are present. |

| Bridging | (Pyridine-N) + (Quinoline-N, O) | The ligand links two different metal centers, potentially leading to polynuclear structures or coordination polymers. |

Polymerization and Macromolecular Incorporations

The synthesis of polymers incorporating quinoline moieties is an area of interest due to the potential for creating materials with unique electronic, optical, or therapeutic properties. rsc.org Functionalized quinolines can be incorporated into macromolecular structures either by polymerization of a quinoline-containing monomer or by grafting the quinoline unit onto a pre-existing polymer backbone.

However, a review of the scientific literature indicates that specific studies on the polymerization or macromolecular incorporation of this compound are not widely reported. The presence of multiple reactive sites, including the hydroxyl group and various positions on the aromatic rings, suggests that this molecule could potentially serve as a monomer or a functionalizing agent in polymer chemistry, though this application remains an area for future exploration.

No Direct Evidence of Catalytic Activity for this compound in Heterogeneous and Homogeneous Catalysis

Despite the well-established role of quinoline and pyridine derivatives as versatile ligands in catalytic systems, a comprehensive review of scientific literature reveals no specific studies detailing the application of this compound as either a catalyst or a ligand in heterogeneous or homogeneous catalysis.

The unique structural architecture of this compound, which incorporates both a quinolin-2-ol and a pyridine moiety, theoretically suggests its potential for coordination with metal centers. The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the quinolin-2-ol ring could serve as potential donor sites for metal binding, making it a candidate for a bidentate or even a tridentate ligand. Such coordination complexes are central to many catalytic processes.

In the broader context of related compounds, quinoline derivatives are known to form stable and catalytically active complexes with a variety of transition metals, including copper, ruthenium, palladium, and iridium. mdpi.commdpi.com These complexes have been employed in a range of catalytic transformations, such as oxidation, reduction, and cross-coupling reactions. mdpi.commdpi.com For instance, complexes of quinoline derivatives with copper have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com Similarly, pyridine-containing ligands are ubiquitous in coordination chemistry and have been instrumental in the development of numerous catalysts for asymmetric synthesis and other transformations. nih.gov

However, the absence of specific research on this compound in the field of catalysis indicates that its potential in this area remains unexplored. There are no published studies that describe its synthesis for catalytic purposes, its complexation with metals to form a catalyst, or its performance in any catalytic reaction. Consequently, there are no available data on its efficacy, selectivity, or mechanism of action in a catalytic cycle.

Future research could potentially explore the coordination chemistry of this compound with various metal precursors. Such studies would be the first step in evaluating its potential as a ligand for new homogeneous or heterogeneous catalysts. The electronic and steric properties imparted by the specific substitution pattern of the pyridin-3-yl group at the 7-position of the quinolin-2-ol core could lead to unique catalytic activities.

Exploration of Potential Non Clinical Applications of 7 Pyridin 3 Yl Quinolin 2 Ol

Material Science Applications

The inherent photophysical properties of the quinoline (B57606) ring system, coupled with the electronic characteristics of the pyridine (B92270) substituent, make 7-(pyridin-3-yl)quinolin-2-ol a candidate for various applications in material science. nih.gov Quinoline derivatives are known for their photoactive nature and are being developed for specific optoelectronic properties. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Quinoline derivatives are recognized as promising materials for the emissive and electron-transporting layers in OLEDs due to their electronic delocalization, which can lead to fluorescence, and their thermal stability. researchgate.net Specifically, derivatives of pyrazolo[3,4-b]quinoline have been investigated as emitters for blue OLEDs. researchgate.net The quinolin-2-ol core in this compound provides a rigid, planar structure conducive to the stable, amorphous thin films required for OLED fabrication. The pyridine ring can further modify the electronic properties, potentially tuning the emission color and improving charge carrier injection and transport.

In the realm of organic photovoltaics, quinoline derivatives have been explored for their potential use in dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.govresearchgate.net Their functions can range from being part of the sensitizing dye to acting as components in the active layer of polymer-based cells. The broad absorption spectra and suitable energy levels of certain quinoline compounds make them effective in harvesting light and facilitating charge separation and transport. nih.gov The specific substitution pattern of this compound could influence its energy levels (HOMO/LUMO) and absorption characteristics, suggesting its potential utility in photovoltaic devices.

Table 1: Examples of Quinoline Derivatives and Their Investigated Roles in OLEDs and OPVs

| Compound Family | Application Area | Investigated Role | Reference |

| Pyrazolo[3,4-b]quinolines | OLEDs | Blue light emitter | researchgate.net |

| General Quinoline Derivatives | OPVs (DSSCs, Polymer Cells) | Sensitizers, Active Layer Components | nih.govresearchgate.net |

| Rare-earth quinolinate complexes | OLEDs | Electron transporting materials | researchgate.net |

Development of Fluorescent Probes and Chemical Sensors (e.g., metal ion detection)

The quinoline scaffold is a well-established fluorophore. Its derivatives have been successfully developed as fluorescent probes for the detection of various analytes, including metal ions and small molecules. unl.ptnih.govnih.gov For instance, derivatives of 7-(diethylamino)quinolin-2(1H)-one have been synthesized to act as fluorescent probes. unl.ptnih.gov The fluorescence of these probes can be modulated (either enhanced or quenched) upon binding to a target analyte.

The structure of this compound contains nitrogen atoms in both the quinoline and pyridine rings, which can act as binding sites for metal ions. This chelation event can lead to significant changes in the compound's photophysical properties, such as fluorescence intensity or wavelength, forming the basis for a "turn-on" or "turn-off" fluorescent sensor. For example, a pyrazoloquinoline derivative featuring a dipicolylamine chelator was developed as a selective fluorescent sensor for Zn²⁺ ions, exhibiting a 13-fold increase in fluorescence quantum yield upon ion binding. mdpi.com Given these precedents, this compound could potentially be developed into a fluorescent sensor for specific metal ions.

Photoactive and Optoelectronic Materials

Beyond OLEDs and OPVs, the photoactive nature of the quinoline ring suggests broader applications. A theoretical study on 8-(pyridin-2-yl)quinolin-7-ol, a structural isomer of the compound of interest, explored its potential as a tautomeric molecular switch. mdpi.com Such molecules can undergo light-induced proton transfer, switching between different tautomeric forms with distinct properties. mdpi.commdpi.com This process, known as excited-state intramolecular proton transfer (ESIPT), is a fundamental mechanism for molecular photoswitches. The 7-hydroxy quinoline platform, present in the enol tautomer of this compound, is a key component in these "proton cranes". mdpi.com This suggests that this compound could be investigated for applications in molecular electronics, data storage, and photochromic materials.

Self-Assembled Supramolecular Systems

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding and π–π stacking. The structure of this compound is well-suited for forming such assemblies. The quinolin-2-ol moiety can participate in hydrogen bonding through its N-H and C=O groups, while the aromatic nature of both the quinoline and pyridine rings facilitates π–π stacking interactions. Polycyclic pyridazine (B1198779) structures, which share heterocyclic nitrogen motifs, are noted for their ability to form supramolecular assemblies. mdpi.com Similarly, studies on other substituted quinolinols have demonstrated the formation of intricate hydrogen-bonded networks and π–π stacked architectures in the solid state. iucr.org The ability to form ordered nanostructures is critical for the development of advanced materials with tailored electronic and optical properties.

Catalysis and Organocatalysis

The pyridine and quinoline moieties can both play active roles in catalytic processes, either as part of an organocatalyst or as a ligand for a metal center.

Ligand Design in Transition Metal-Catalyzed Reactions

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to transition metal centers. wikipedia.org Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and are integral to many homogeneous catalysts. wikipedia.orgresearchgate.net The quinolin-2-ol portion of the molecule can also act as a bidentate ligand, coordinating to a metal through the oxygen and the quinoline nitrogen. This bidentate or potentially tridentate (if both pyridine and quinoline nitrogens are involved) coordination can form stable chelate complexes with transition metals. These metal complexes could find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic and steric properties of the ligand can be tuned by the specific structure of the pyridinyl-quinolinol, thereby influencing the activity and selectivity of the metal catalyst.

Role in Asymmetric Catalysis

Searches for the application of this compound as a ligand or catalyst in asymmetric synthesis did not yield any specific results. While the broader quinoline motif is utilized in the design of chiral ligands for various asymmetric reactions, including hydrogenations and cascade reactions, no studies were found that specifically employ the 7-(pyridin-3-yl) substituted quinolin-2-ol scaffold for this purpose. The literature focuses on other derivatives, such as those based on 8-aminoquinolines or with different substitution patterns, leaving the catalytic potential of this particular compound unexplored.

In Vitro Biological Activity Studies (Focus on Mechanistic Understanding, Exclusively Non-Clinical)

There is a notable absence of published non-clinical studies detailing the in vitro biological activity and mechanistic profile of this compound.

Applications in Analytical Chemistry (e.g., complexation agents for separation or detection)

The potential of this compound in analytical chemistry, for instance as a fluorescent sensor or complexation agent for metal ion detection, has not been specifically reported. The quinoline core is a known fluorophore, and various derivatives have been developed as chemosensors for cations like Fe³⁺, Zn²⁺, and Al³⁺. These sensors typically rely on specific chelation sites and photophysical properties conferred by their unique substitution patterns. Without dedicated studies on this compound, its fluorescence properties and its selectivity and sensitivity as a potential analytical agent remain undetermined.

Conclusion and Future Research Trajectories

Summary of Key Academic Discoveries Regarding 7-(Pyridin-3-yl)quinolin-2-ol

Direct academic discoveries focusing exclusively on this compound are limited. The scientific understanding of this compound is primarily inferred from the extensive research conducted on its core components: the quinolin-2-ol (also known as 2-hydroxyquinoline (B72897) or carbostyril) moiety and the pyridine (B92270) ring.

The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the basis for a wide array of compounds with significant biological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netbohrium.com The tautomerism between the quinolin-2-ol (enol) form and the quinolin-2(1H)-one (keto) form is a critical characteristic, influencing the compound's reactivity, electronic properties, and biological interactions. researchgate.netnih.gov

Pyridine-quinoline hybrids, a class to which this compound belongs, are being investigated for various applications. Theoretical studies on the related isomer, 8-(pyridin-2-yl)quinolin-7-ol, have explored its potential as a tautomeric molecular switch, where proton transfer can be induced by light. mdpi.com This suggests that the arrangement of nitrogen atoms in this compound could also impart interesting photophysical properties. Furthermore, pyridine-quinoline hybrids have been designed as PIM-1 kinase inhibitors for potential anticancer applications. nih.gov

Identification of Unresolved Research Questions and Methodological Challenges

The primary unresolved question is the definitive characterization of this compound's fundamental properties. Key research questions include:

Synthesis and Characterization: What is the most efficient and selective synthetic route to produce this compound with a high yield?

Tautomeric Equilibrium: What is the predominant tautomeric form (the -ol vs. the -one) in various solvents and in the solid state? How does the pyridine substituent influence this equilibrium compared to unsubstituted quinolin-2-ol?

Photophysical Properties: Does the compound exhibit fluorescence? Could it function as a molecular switch or sensor, similar to related isomers?

Biological Activity: Does this specific isomeric arrangement possess unique biological activities (e.g., as a kinase inhibitor, antibacterial agent, or antiparasitic) that differ from other pyridine-quinoline hybrids?

Coordination Chemistry: How does it behave as a ligand with various metal ions? What are the structures and properties of its potential metal complexes?

Methodological challenges will involve developing a robust synthetic protocol that avoids isomeric impurities. Furthermore, accurately characterizing the tautomeric equilibrium will require a combination of advanced spectroscopic techniques (e.g., variable temperature NMR) and crystallographic analysis, which may be complicated by potential polymorphism.

Prospective Avenues for Advanced Research and Development

Future research on this compound is poised to contribute to several advanced fields.

The synthesis of quinoline (B57606) derivatives has traditionally involved methods that require harsh conditions or hazardous reagents. acs.org Future work should focus on adapting modern, sustainable synthetic strategies for this compound. Such green methodologies could include:

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve yields, often in greener solvents like ethanol (B145695) or water. mdpi.com

Nanocatalysis: Using nanocatalysts, such as magnetic iron oxide nanoparticles, to facilitate key synthetic steps like the Friedländer annulation. nih.gov These catalysts offer high efficiency and can be easily recovered and reused, minimizing waste. nih.gov

One-Pot Reactions: Designing multi-component, one-pot reactions that reduce the number of intermediate purification steps, thereby saving solvents and energy. researchgate.netbohrium.com

| Parameter | Conventional Methods (e.g., Skraup, Doebner-von Miller) | Prospective Green Methods |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄), hazardous reagents | Reusable nanocatalysts, biodegradable catalysts (e.g., p-TSA) bohrium.com |

| Solvent | High-boiling organic solvents (e.g., nitrobenzene) | Water, ethanol, ionic liquids, or solvent-free conditions bohrium.comnih.gov |

| Energy Source | Prolonged conventional heating (reflux) | Microwave irradiation, ultrasound |

| Efficiency | Often lower yields, significant byproducts | Higher yields, improved atom economy, fewer waste products acs.org |

Computational chemistry offers a powerful, resource-efficient way to predict the properties of this compound before embarking on extensive lab work. mdpi.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to:

Determine the most stable geometric structure.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its electronic behavior and reactivity. aip.org

Predict its UV-Visible absorption and emission spectra to guide photophysical studies. mdpi.com

Calculate the relative energies of the enol and keto tautomers to predict their equilibrium. mdpi.com

Should a series of derivatives be synthesized, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate specific structural modifications with changes in biological activity, accelerating the discovery of lead compounds for drug development. nih.govmdpi.com

| Property | Predicted Value (Illustrative) | Computational Method | Significance |

|---|---|---|---|

| HOMO Energy | -6.2 eV | DFT/B3LYP | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | DFT/B3LYP | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP | Relates to electronic stability and color |

| Max Absorption Wavelength (λmax) | 345 nm | TD-DFT | Guides spectroscopic characterization |

| Tautomer Energy Difference (Keto - Enol) | +2.5 kcal/mol | DFT | Predicts the enol (-ol) form is more stable |

The structure of this compound, featuring both a pyridine nitrogen and a quinolinol oxygen, makes it an excellent candidate as a bidentate ligand for coordinating with metal ions. This opens up avenues for creating novel metal-organic complexes with applications in:

Catalysis: Quinoline-based ligands have been used to form copper complexes that catalyze oxidation reactions, such as mimicking the activity of catechol oxidase. mdpi.com Similar complexes of this compound could be explored for their catalytic potential in various organic transformations.

Materials Science: Metal complexes incorporating quinoline derivatives can exhibit interesting photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or as chemical sensors. The specific electronic properties conferred by the pyridin-3-yl substituent could be used to tune the emission color and efficiency of these materials.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-(Pyridin-3-yl)quinolin-2-ol, and how do reaction conditions influence yield?

- Methodology : A stepwise approach is recommended. First, synthesize the quinoline core via cyclization of aniline derivatives with α,β-unsaturated ketones. Introduce the pyridin-3-yl group using cross-coupling reactions (e.g., Suzuki-Miyaura coupling with pyridinyl boronic acids under palladium catalysis). Key conditions include anhydrous solvents (e.g., DMF or THF), inert atmosphere, and reflux (60–110°C) .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, eluent: ethyl acetate/hexane) typically yields 60–75% purity. Adjust catalyst loading (1–5 mol% Pd) to optimize efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。